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Compound of Interest

Compound Name:
5-Bromo-N-methoxy-N,3-

dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Executive Summary
5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 183608-47-1) is a specialized

synthetic intermediate belonging to the class of Weinreb amides. It is not a direct-acting

pharmaceutical agent (API) but a critical "linchpin" building block used in the precision

synthesis of pyridine-based pharmacophores.

Its primary value lies in its Chemical Mechanism of Action: it enables the regioselective

introduction of acyl groups at the pyridine-2-position without the side reactions (over-addition)

typical of esters or acid chlorides. This reactivity is essential for synthesizing the core scaffolds

of ALK/ROS1 kinase inhibitors (e.g., analogs of Crizotinib and Lorlatinib) and various GPCR

antagonists where the 5-bromo-3-methylpyridine motif is a privileged structure.

Part 1: Chemical Mechanism of Action (The Weinreb
Chelation)
The defining characteristic of this molecule is the
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-methoxy-

-methyl functionality. Unlike standard amides, this group alters the thermodynamics of
nucleophilic addition, allowing for the isolation of ketones.

The Stable Tetrahedral Intermediate (STI)
When a nucleophile (such as a Grignard reagent,

, or organolithium,

) attacks the carbonyl carbon of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, the reaction
does not proceed to immediate expulsion of the leaving group.

Instead, the metal cation (

or

) forms a stable 5-membered chelate ring between:

The Carbonyl Oxygen (now an alkoxide).

The

-Methoxy Oxygen.

This chelation "locks" the molecule in a Stable Tetrahedral Intermediate (STI). This

intermediate is stable in the reaction mixture and prevents the carbonyl from reforming, thereby

blocking a second nucleophilic attack (which would otherwise lead to a tertiary alcohol).

Hydrolytic Release
The ketone product is only liberated upon acidic workup (

), which breaks the metal chelate and collapses the tetrahedral intermediate.

Visualization of the Mechanism
The following diagram illustrates the chelation mechanism that differentiates this molecule from

standard picolinamides.
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Figure 1: The Weinreb Chelation Mechanism. The stable Mg-chelated intermediate prevents

over-addition, ensuring high-fidelity ketone synthesis.

Part 2: Strategic Utility in Drug Discovery
While the chemical mechanism involves chelation, the contextual mechanism refers to why

researchers utilize this specific scaffold.

The 5-Bromo-3-Methylpyridine Pharmacophore
The 5-bromo-3-methylpyridine core is a "privileged scaffold" in medicinal chemistry, particularly

for kinase inhibitors.[1]

3-Methyl Group: Induces a specific torsion angle in the biaryl bond (at C2), often critical for

fitting into the ATP-binding pocket of kinases like ALK (Anaplastic Lymphoma Kinase).

5-Bromo Group: Serves as a handle for further cross-coupling (Suzuki-Miyaura or Buchwald-

Hartwig) to attach solubilizing tails or other heteroaromatic rings.

Synthesis of Kinase Inhibitor Precursors
This Weinreb amide is frequently used to synthesize 2-acetyl-5-bromo-3-methylpyridine (via

reaction with Methylmagnesium bromide). This ketone is a precursor to:

Chiral Amines: Via asymmetric reductive amination.
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Heterocycles: Conversion of the acetyl group into pyrazoles or triazoles found in drugs like

Crizotinib or Lorlatinib analogs.

Functional Group
Transformation via
Weinreb Amide

Downstream Application

Ketone (R-C=O) Reaction with R-MgBr
Scaffold for ALK/ROS1

inhibitors

Aldehyde (H-C=O) Reduction with DIBAL-H
Precursor for reductive

amination (GPCR ligands)

Diketone Reaction with Enolates
Synthesis of fused

heterocycles

Part 3: Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide
Objective: Conversion of 5-bromo-3-methylpicolinic acid to 5-Bromo-N-methoxy-N,3-
dimethylpicolinamide.

Reagents:

5-Bromo-3-methylpicolinic acid (1.0 equiv)

-Dimethylhydroxylamine hydrochloride (1.2 equiv)

EDCI (1.5 equiv) or HATU (1.2 equiv)

HOBt (1.5 equiv) - if using EDCI

DIPEA (3.0 equiv)

Solvent: DMF or DCM (Anhydrous)

Procedure:

Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DMF (0.2 M) under
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atmosphere. Add DIPEA and stir for 10 minutes.

Coupling: Add EDCI and HOBt. Stir for 30 minutes at

to activate the acid.

Addition: Add

-dimethylhydroxylamine hydrochloride. Allow the mixture to warm to Room Temperature (RT)
and stir for 12–16 hours.

Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove unreacted amine),

sat.

, and brine.[2]

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Ketone Synthesis
Objective: Synthesis of 2-acetyl-5-bromo-3-methylpyridine.

Reagents:

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)

Methylmagnesium bromide (3.0 M in ether, 1.5 equiv)

Solvent: Anhydrous THF

Procedure:

Setup: Flame-dry a round-bottom flask and cool to

under Argon.

Dissolution: Dissolve the Weinreb amide in anhydrous THF.

Addition: Dropwise add MeMgBr over 20 minutes. The solution may turn yellow/orange.
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Chelation Phase: Stir at

for 1 hour. Note: Do not reflux. The intermediate is stable at low temp.

Quench: Pour the reaction mixture into cold sat.

or 1M HCl. Vigorous stirring is required to hydrolyze the stable magnesium chelate.

Extraction: Extract with DCM (3x).

Result: Yields the methyl ketone with >95% purity, avoiding the tertiary alcohol byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides
reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma
MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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